Lipophilicity Comparison: 1.48-LogP Gain Over the Non-Boc Analog Drives Differential Extraction and Chromatography
The target compound, 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione, has a predicted LogP of approximately 3.38, whereas its non-Boc analog, 6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (CAS 128740-13-6), has a predicted LogP of approximately 1.90 [1]. The Boc-protected form also has a higher molecular weight (344.40 vs. 244.29 g/mol) and no hydrogen bond donors, compared to the non-Boc form which has one hydrogen bond donor. The ClogP difference of 1.48 units indicates a substantially higher lipid solubility for the target compound, which is critical for reversed-phase HPLC method development and sample workup. A 1.48-logP difference typically corresponds to a 30-fold change in octanol/water partition coefficient, directly influencing solvent extraction yields.
| Evidence Dimension | Predicted octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ~3.38; MW 344.40; HBD 0 |
| Comparator Or Baseline | 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (CAS 128740-13-6): XLogP3 ~1.90; MW 244.29; HBD 1 |
| Quantified Difference | ΔLogP ≈ +1.48; MW increase of 100.11 g/mol; HBD difference = 1 |
| Conditions | In silico prediction (ACD/Labs, XLogP3); physical properties from vendor specifications |
Why This Matters
The substantial lipophilicity difference mandates distinct extraction solvents and chromatographic conditions, directly affecting procurement decisions for analytical methods development.
- [1] PrenDB Database, University of Marburg. LogP prediction for 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (LogP = 3.38). Available at: https://prendb.pharmazie.uni-marburg.de/ View Source
